N-methyl-3-(propan-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)9-5-4-6-10(7-9)11-3/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIVPRPKTCSIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Pathways
Established Synthetic Routes for N-methyl-3-(propan-2-yl)aniline and Related Analogues
The preparation of this compound typically commences from 3-isopropylaniline (B1630885), which can be synthesized by the reduction of 3-isopropylnitrobenzene. prepchem.com From this primary amine, several pathways can be employed for N-methylation.
Reductive Amination Strategies from Precursors
Reductive amination stands as a cornerstone for the synthesis of amines. The Eschweiler-Clarke reaction is a prime example, facilitating the methylation of primary or secondary amines using an excess of formic acid and formaldehyde (B43269). wikipedia.orgsynarchive.com This one-pot reaction is advantageous as it prevents the formation of quaternary ammonium (B1175870) salts, halting the reaction at the tertiary amine stage. wikipedia.orgorganic-chemistry.org
The mechanism initiates with the formation of an imine from the primary amine (3-isopropylaniline) and formaldehyde. Subsequently, formic acid acts as a hydride donor, reducing the imine to the secondary amine, this compound. The irreversible loss of carbon dioxide drives the reaction to completion. wikipedia.org While effective, this method often requires elevated temperatures. wikipedia.org A transition metal-free variation of this reaction uses formaldehyde as both the reductant and the carbon source, proceeding under basic conditions. chimia.ch
Table 1: Reductive Amination Strategies
| Method | Precursors | Reagents | Key Features |
|---|---|---|---|
| Eschweiler-Clarke Reaction | 3-Isopropylaniline | Formaldehyde, Formic Acid | Avoids over-methylation; produces the tertiary amine if excess formaldehyde is used. wikipedia.org |
| Metal-Free Formaldehyde-Mediated Methylation | Primary/Secondary Anilines | Formaldehyde, Base (e.g., K₂CO₃) | Formaldehyde acts as both C1 source and reductant. chimia.ch |
| Catalytic Reductive Amination | Anilines, Aldehydes/Ketones | H₂/Catalyst (e.g., Pd/C), NaBH₃CN, etc. | Versatile for various alkyl groups; can be highly selective. organic-chemistry.org |
Nucleophilic Alkylation Approaches
Direct N-alkylation of 3-isopropylaniline represents another fundamental approach. This involves the reaction of the primary amine with a methylating agent, such as methyl iodide, in the presence of a base. evitachem.com The base deprotonates the amine, enhancing its nucleophilicity to attack the electrophilic methyl group of the alkylating agent.
A significant challenge in nucleophilic alkylation is controlling the degree of methylation, as the secondary amine product can compete with the starting primary amine, leading to the formation of the tertiary amine and even a quaternary ammonium salt. The choice of solvent can influence the selectivity of this reaction. For instance, the use of ionic liquids as the reaction medium has been shown to improve the selectivity for mono-N-alkylation of anilines. psu.edu The selectivity is influenced by the hydrogen-bond acceptor ability of the anion of the ionic liquid. psu.edu
Table 2: Nucleophilic Alkylation Methods
| Alkylating Agent | Base | Solvent | Key Considerations |
|---|---|---|---|
| Methyl Iodide | K₂CO₃, NaH, etc. | DMF, Acetonitrile, etc. | Risk of over-alkylation to tertiary amine and quaternary salt. evitachem.com |
| Dimethyl Sulfate | NaOH, etc. | Various organic solvents | Highly toxic and corrosive reagent. |
| Methyl Tosylate | Various bases | Polar aprotic solvents | Good leaving group, often used for selective methylation. nih.gov |
Catalytic Amine Synthesis Protocols
Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency and reduce waste. The N-methylation of anilines using methanol (B129727) as a green and inexpensive C1 source has been extensively studied. nih.govacs.orgrsc.org These reactions are often catalyzed by transition metal complexes, including those based on iridium, acs.orgnih.govacs.org ruthenium, nih.govrsc.org and nickel. rsc.org The general mechanism for these transformations often involves a "borrowing hydrogen" or "hydrogen auto-transfer" strategy. nih.govrsc.org In this process, the catalyst facilitates the dehydrogenation of methanol to formaldehyde in situ. The formaldehyde then forms an imine with the aniline (B41778), which is subsequently reduced by the hydrogen that was "borrowed" from the methanol.
Catalytic distillation is another innovative approach that has been applied to the synthesis of related N-alkylanilines, such as N-isopropylaniline from aniline and isopropanol. researchgate.net This technique combines reaction and distillation in a single unit, which can lead to higher conversion and selectivity by continuously removing products or by-products from the reaction zone. researchgate.net
Table 3: Catalytic N-Methylation of Anilines with Methanol
| Catalyst System | Base | Temperature | Key Advantages |
|---|---|---|---|
| Iridium(I) or Iridium(III) complexes | Cs₂CO₃, KOtBu | 120-150 °C | High activity and selectivity for mono-N-methylation. acs.orgnih.gov |
| Ruthenium complexes | NaOH, Cs₂CO₃ | 60-140 °C | Effective under mild conditions with common bases. nih.govrsc.org |
| Heterogeneous Ni catalysts | NaOH | 160 °C | Potential for catalyst recycling. rsc.org |
| Copper-Chromium catalysts | - | 200-250 °C | Used in liquid phase reactions under pressure. google.com |
Metal-Free Synthetic Protocols
Concerns about the cost and toxicity of heavy metals have driven the development of metal-free synthetic methods. As mentioned earlier, a variation of the Eschweiler-Clarke reaction using formaldehyde in the presence of a base offers a metal-free route to N-methylated anilines. chimia.ch
Another metal-free approach involves the reaction of nitroso compounds with methylboronic acid. While not directly demonstrated for this compound, this method has been successfully applied to a range of other anilines. The synthesis of N-nitrosoanilines from secondary amines can also be achieved under metal- and acid-free conditions using tert-butyl nitrite. rsc.org
Regioselective Synthesis Considerations
The regioselectivity of aniline alkylation is a critical consideration, particularly when multiple reactive sites are present on the aromatic ring. In the case of 3-isopropylaniline, the primary reactive site for methylation is the nitrogen atom of the amino group. However, under certain conditions, electrophilic attack on the aromatic ring (C-alkylation) can compete with N-alkylation.
The choice of synthetic methodology plays a crucial role in controlling regioselectivity. Reductive amination and nucleophilic alkylation under controlled conditions generally favor N-methylation. The steric hindrance provided by the isopropyl group at the meta position may also influence the reactivity of the aromatic ring. The use of bulky catalysts or specific solvent systems, like ionic liquids, can enhance the selectivity for N-alkylation over C-alkylation. psu.edu Furthermore, enzymatic methods using methyltransferases are emerging as highly regioselective tools for the N-methylation of various heterocycles and could potentially be applied to substituted anilines. nih.govnih.gov
Advanced Synthetic Transformations Utilizing this compound as a Precursor
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. evitachem.comechemi.com The presence of the secondary amine and the substituted aromatic ring allows for a variety of subsequent chemical transformations.
The lone pair of electrons on the nitrogen atom makes the amino group a nucleophile and a base. It can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating amino group. Therefore, reactions such as nitration, halogenation, and sulfonation can be performed on the benzene (B151609) ring, with the position of substitution being directed by the existing methylamino and isopropyl groups. These transformations open avenues to a wide array of derivatives with potential applications in various fields of chemistry.
Electrophilic Aromatic Substitution (EAS) Reactivity
The N-methylamino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. byjus.com This is due to the donation of the nitrogen lone pair into the aromatic π-system, which increases the electron density at these positions. byjus.com However, the steric bulk of the isopropyl group at the meta position relative to the amino group influences the regioselectivity of these reactions.
In the case of this compound, the ortho positions (2 and 6) and the para position (4) are activated. The general mechanism for EAS involves a two-step process: the initial attack of the electrophile by the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The first step is typically the rate-determining step. masterorganicchemistry.com
While the N-methylamino group strongly directs ortho and para, the large isopropyl group can sterically hinder the approach of the electrophile to the adjacent ortho position (position 2). Consequently, substitution at the less hindered para position (position 4) and the other ortho position (position 6) is generally favored. The exact ratio of ortho to para products can be influenced by the specific electrophile and reaction conditions. For instance, in reactions like nitration, the highly acidic conditions can lead to protonation of the amino group, forming an anilinium ion. youtube.com This protonated form is deactivating and a meta-director, which can complicate the product distribution. youtube.com
Cross-Coupling Reactions and Arylation Studies (e.g., Buchwald-Hartwig, Ullmann-Goldberg, Cham-Evans-Lam)
Cross-coupling reactions are powerful tools for forming carbon-heteroatom and carbon-carbon bonds, and this compound is a suitable substrate for such transformations, particularly for N-arylation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of arylamines from aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org this compound can act as the amine component in these reactions, coupling with various aryl halides to produce diarylamines. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) or carbene ligand is crucial for the success of the reaction and can influence the reaction conditions and substrate scope. researchgate.net
Ullmann-Goldberg Reaction: This copper-catalyzed reaction is a classical method for N-arylation. wikipedia.orgorganic-chemistry.org It generally requires harsher conditions (high temperatures) than the Buchwald-Hartwig amination and often uses stoichiometric amounts of copper. wikipedia.org The reaction involves the coupling of an amine, such as this compound, with an aryl halide. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Modern modifications of the Ullmann reaction utilize ligands to facilitate the catalytic cycle and allow for milder reaction conditions. scispace.com
Chan-Evans-Lam Coupling: This copper-catalyzed reaction provides an alternative to palladium-based methods for forming C-N bonds. wikipedia.orgorganic-chemistry.org It typically employs aryl boronic acids as the arylating agent and can often be performed at room temperature in the presence of air. wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through a copper(III) intermediate that undergoes reductive elimination to form the C-N bond. wikipedia.org this compound can be effectively coupled with various aryl boronic acids using this methodology. nih.gov
| Reaction | Catalyst | Arylating Agent | Typical Conditions | Key Features |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | Aryl Halides/Triflates | Mild to moderate temperatures, inert atmosphere | Broad substrate scope, high efficiency, ligand-dependent. wikipedia.orgorganic-chemistry.org |
| Ullmann-Goldberg Reaction | Copper | Aryl Halides | High temperatures | Classical method, often requires stoichiometric copper, ligand modifications improve conditions. wikipedia.orgorganic-chemistry.orgscispace.com |
| Chan-Evans-Lam Coupling | Copper | Aryl Boronic Acids | Room temperature, often in air | Mild conditions, uses readily available aryl boronic acids. wikipedia.orgorganic-chemistry.orgnih.gov |
Transformations at the Nitrogen Center and Alkylation Control
The nitrogen atom in this compound is a key site for chemical transformations, most notably alkylation. The presence of one methyl group makes it a secondary amine, which can be further alkylated to form a tertiary amine.
Controlling the extent of alkylation is a significant challenge in amine synthesis, as over-alkylation to form quaternary ammonium salts can be a competing process. psu.edu The reaction of this compound with an alkylating agent, such as an alkyl halide, can lead to the formation of N-alkyl-N-methyl-3-(propan-2-yl)aniline. The reactivity of the alkylating agent and the reaction conditions play a crucial role in determining the product distribution. For instance, highly reactive alkylating agents are more prone to cause over-alkylation. psu.edu
Various strategies have been developed to achieve selective mono-alkylation of anilines. These include the use of specific catalysts, such as Lewis acids, and the careful control of reaction parameters like temperature and solvent. google.com For example, the use of ionic liquids as solvents has been shown to minimize over-alkylation in some cases. psu.edu Another approach involves the use of protecting groups to temporarily block the N-H bond, followed by alkylation and deprotection.
Radical Reactions
The involvement of this compound in radical reactions is another facet of its chemical reactivity. Aniline derivatives can be a source of nitrogen-centered radicals upon oxidation. nih.gov These radicals can then participate in various transformations.
One potential reaction is the addition of radicals to unsaturated systems. For example, aryl radicals can react with alkynes in a process that can lead to cyclized products. rsc.org While the search results primarily discuss the reaction of aryl radicals with alkynes, the formation of an N-centered radical from this compound could potentially initiate similar cyclization cascades if an appropriate unsaturated moiety is present in the molecule.
Furthermore, the reaction of aniline compounds with methyl radicals has been studied, indicating that various bimolecular products can be formed. nih.gov This suggests that under radical-generating conditions, this compound could undergo a variety of reactions, including hydrogen abstraction or addition to the aromatic ring or the N-methyl group.
Electrochemical Transformations
Electrochemical methods can be employed to induce transformations of organic molecules, including anilines. The oxidation of amine compounds, including aniline, can lead to the formation of N-centered radicals. nih.gov This process can be initiated electrochemically, providing a controlled way to generate these reactive intermediates.
While specific electrochemical studies on this compound were not found in the provided search results, the general principles of aniline electrochemistry suggest that it would undergo oxidation at the nitrogen atom. The resulting radical cation could then undergo further reactions, such as dimerization, polymerization, or reaction with other species in the electrochemical cell. The specific outcome would depend on the electrode material, solvent, supporting electrolyte, and the applied potential.
Conjugate Addition Reactions
This compound, as a nucleophile, can participate in conjugate addition reactions (Michael additions) to α,β-unsaturated carbonyl compounds. In this reaction, the lone pair of electrons on the nitrogen atom attacks the β-carbon of the unsaturated system.
This type of reaction is a fundamental method for forming carbon-nitrogen bonds. The general reactivity of anilines in conjugate additions is well-established. The nucleophilicity of the nitrogen in this compound makes it a suitable candidate for such transformations. The reaction would result in the formation of a β-amino carbonyl compound. The efficiency of the reaction can be influenced by the nature of the Michael acceptor and the use of catalysts.
| Reaction Type | Key Transformation | General Mechanistic Feature | Potential Products from this compound |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Substitution on the aromatic ring | Attack by an electrophile, formation of an arenium ion. masterorganicchemistry.com | Substituted anilines (e.g., nitro, halo, sulfo derivatives). |
| Cross-Coupling Reactions | Formation of C-N bonds | Catalytic cycle involving a transition metal (Pd or Cu). wikipedia.orgwikipedia.orgwikipedia.org | Diarylamines. |
| N-Alkylation | Addition of an alkyl group to the nitrogen | Nucleophilic attack by the amine on an alkylating agent. psu.edu | Tertiary amines. |
| Cyclization Reactions | Formation of heterocyclic rings | Intramolecular reaction to form a new ring. researchgate.net | Quinolines and other N-heterocycles. |
| Radical Reactions | Reactions involving radical intermediates | Generation of N-centered or aryl radicals. nih.govrsc.org | Various addition and substitution products. |
| Electrochemical Transformations | Oxidation or reduction at an electrode | Electron transfer at an electrode surface. nih.gov | Radical cations, dimers, polymers. |
| Conjugate Addition | Addition to an α,β-unsaturated system | Nucleophilic attack at the β-carbon. | β-amino carbonyl compounds. |
Rearrangement Mechanisms (e.g., thermal, acid-catalyzed)wikipedia.org
The rearrangement of N-alkylanilines is a classic transformation in organic chemistry, typically proceeding through thermal or acid-catalyzed pathways. For a substrate such as this compound, these reactions would involve the migration of an alkyl group (either methyl or isopropyl) from the nitrogen atom to the aromatic ring. The primary mechanisms governing such transformations are the Hofmann-Martius rearrangement and the related Reilly-Hickinbottom rearrangement. kharagpurcollege.ac.in
The Hofmann-Martius rearrangement involves heating an N-alkylaniline hydrohalide, which results in the migration of the alkyl group to the ortho and para positions of the aniline ring. kharagpurcollege.ac.in The reaction is generally understood to proceed via an intermolecular mechanism. Under acidic conditions, the N-alkyl group dissociates, forming a carbocation intermediate. This electrophilic carbocation then attacks the electron-rich aniline ring in a process analogous to a Friedel-Crafts alkylation, yielding the C-alkylated aniline products. kharagpurcollege.ac.in
In the case of this compound, two potential migrating groups are present: methyl and isopropyl. The cleavage of the N-isopropyl bond would lead to a secondary isopropyl carbocation, which is more stable than the methyl carbocation that would result from N-methyl bond cleavage. Consequently, the migration of the isopropyl group is generally favored.
The substitution pattern of the resulting products is dictated by the electronic and steric influences on the aniline ring. The amino group (-NHCH₃) is a strong ortho-, para-director. Therefore, the migrating alkyl group will primarily substitute at the positions ortho and para to the amino group. For this compound, the available positions are C2, C4, and C6.
Para-attack: Substitution at the C4 position.
Ortho-attack: Substitution at the C2 and C6 positions.
The Reilly-Hickinbottom rearrangement is a variation of the Hofmann-Martius reaction that occurs thermally, often in the presence of a metal halide catalyst such as cobalt(II) chloride. kharagpurcollege.ac.inresearchgate.net Studies on analogous compounds, such as N-isopropyldiphenylamine, show that rearrangement in the presence of cobalt(II) chloride at high temperatures (e.g., 340°C) yields the corresponding ortho- and para-alkylated products. covenantuniversity.edu.ng This indicates that the isopropyl group can effectively migrate under these conditions.
The product distribution between ortho and para isomers is influenced by several factors, including reaction temperature and the nature of the catalyst. In many cases, the para product is favored due to reduced steric hindrance compared to the ortho positions. Research on the rearrangement of N-methylaniline over zeolite catalysts has shown that catalyst choice can significantly influence product selectivity; for instance, HY zeolite demonstrates a higher selectivity for the para-product (p-toluidine).
While specific experimental data on the rearrangement of this compound is not available in the surveyed literature, the outcomes can be predicted based on these established principles. A typical reaction would likely yield a mixture of products resulting from the migration of the isopropyl group.
| Migrating Group | Reaction Type | Predicted Major Products | Plausible Minor Products | Notes |
|---|---|---|---|---|
| Isopropyl | Acid-Catalyzed (Hofmann-Martius) | 4-Isopropyl-5-methylaminotoluene, 2-Isopropyl-5-methylaminotoluene | 2,4-Diisopropyl-5-methylaminotoluene | The isopropyl group migrates preferentially due to the stability of the secondary carbocation. The para-isomer is often the major product. |
| Isopropyl | Thermal/Metal Halide (Reilly-Hickinbottom) | 4-Isopropyl-5-methylaminotoluene, 2-Isopropyl-5-methylaminotoluene | Products of fragmentation or disproportionation | High temperatures may lead to other side reactions. Based on analogy with N-isopropyldiphenylamine rearrangement. covenantuniversity.edu.ng |
| Methyl | Acid-Catalyzed / Thermal | 2-Methyl-5-isopropylaniline, 4-Methyl-5-isopropylaniline | Disproportionation products (e.g., 3-isopropylaniline) | Migration of the methyl group is less favored than the isopropyl group but can occur, leading to toluidine derivatives. |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. However, specific NMR data for N-methyl-3-(propan-2-yl)aniline is not available in the public domain.
High-Resolution ¹H and ¹³C NMR Investigations
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be essential for confirming the identity and purity of this compound. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl protons, the isopropyl methine proton, and the isopropyl methyl protons, with chemical shifts and coupling patterns characteristic of their respective electronic environments. Similarly, a ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. Without experimental data, a precise analysis of chemical shifts and coupling constants remains speculative.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule. sdsu.eduyoutube.comipb.pt
COSY experiments would reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic ring and within the isopropyl group. sdsu.edu
HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for each CH, CH₂, and CH₃ group. sdsu.eduyoutube.com
Despite the utility of these techniques, no published studies detailing the COSY, HSQC, or HMBC spectra of this compound could be located.
In Situ NMR Spectroscopy for Reaction Monitoring
In situ NMR spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. mt.com While this technique is applicable to a wide range of organic transformations, there are no specific reports in the literature of its use to monitor the synthesis or reactions of this compound.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.
Comprehensive Vibrational Mode Analysis
A comprehensive vibrational mode analysis of this compound would involve the assignment of characteristic absorption bands in its IR spectrum and scattering peaks in its Raman spectrum to specific molecular vibrations. Key expected vibrations would include N-H stretching (if a secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching, and C-N stretching. Theoretical calculations could complement experimental data to provide a more detailed assignment of the vibrational modes. However, experimentally obtained and analyzed IR and Raman spectra for this specific compound are not available in the reviewed literature.
In Situ FTIR and Raman for Reaction Progress Monitoring
In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful process analytical technologies (PAT) used to monitor reaction progress in real-time. mt.comamericanpharmaceuticalreview.comnih.govmt.com These techniques can track the consumption of reactants and the formation of products by monitoring changes in the intensity of their characteristic vibrational bands. For instance, in a reaction involving the formation of this compound, one could potentially monitor the disappearance of a reactant's functional group peak and the appearance of the product's characteristic peaks. Despite the broad applicability of these methods, no studies have been published that specifically utilize in situ FTIR or Raman spectroscopy to monitor reactions involving this compound.
X-ray Crystallography of this compound Derivatives and Analogues
The solid-state geometry of aniline (B41778) derivatives is influenced by the electronic nature and steric bulk of their substituents. In analogous N-alkylaniline structures, the nitrogen atom of the amino group is typically sp²-hybridized, leading to a trigonal planar or slightly pyramidal geometry. The C-N bond length is generally shorter than a typical single C-N bond due to the delocalization of the nitrogen lone pair electrons into the aromatic ring. researchgate.net
Based on these analogues, the expected molecular geometry for this compound would feature a nearly planar arrangement of the N-methylamino group with the benzene (B151609) ring. The isopropyl group at the meta position would likely orient itself to minimize steric hindrance with adjacent groups.
Table 1: Representative Bond Lengths and Angles in Aniline Derivatives
| Parameter | 2-amino-2′-hydroxy-1,1′-binaphthyl | 2,4-dinitro-N-methylaniline | Chlorinated Aniline Cocrystal |
| Space Group | C2/c | P2₁/c | P2₁/c |
| Z | 8 | 4 | - |
| C-N Bond Length (Å) | 1.363(4) - 1.407(4) | - | - |
| N···N Distance (Å) | - | - | 2.978(2) |
| Reference | researchgate.net | researchgate.net | nih.gov |
This table presents data from related aniline derivatives to infer the potential structural parameters of this compound.
The conformation of this compound in the crystalline state is dictated by a balance of intramolecular steric interactions and intermolecular packing forces. For related isopropyl-substituted aromatics, the most stable conformation often involves the methine hydrogen of the isopropyl group lying in the plane of the benzene ring to minimize steric strain. smolecule.com
Studies on N,N-diaryl amides have shown that the more π-electron-rich N-aryl group tends to adopt a trans position relative to the amide oxygen. nih.gov This highlights the significant role of electronic effects in determining conformation.
The crystal packing of aniline derivatives is largely governed by hydrogen bonding and π-π stacking interactions. In the case of this compound, the secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor.
For example, in the crystal structure of 2,4-dinitro-N-methylaniline, molecules are linked into chains via N–H···O interactions. researchgate.net Similarly, 2-amino-4-nitro-N-methylaniline forms centrosymmetric dimers through N–H···O hydrogen bonds, which then assemble into two-dimensional sheets. researchgate.net In cocrystals of chlorinated anilines, N–H···N hydrogen bonds and face-to-face π–π stacking interactions are prominent, with centroid-to-centroid distances of approximately 3.8033(2) Å. nih.gov
Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Mass Spectrometry)
Spectroscopic techniques such as UV-Vis spectroscopy and mass spectrometry provide valuable information about the electronic structure and fragmentation patterns of molecules.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted anilines. Aniline itself exhibits two main absorption bands in the UV region, which are attributed to π-π* transitions of the benzene ring. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring and the nitrogen atom.
For N-alkylanilines, the absorption maxima are generally shifted compared to aniline due to the electronic effect of the alkyl group. In a study of platinum(II) complexes with substituted anilines, absorption bands were observed in the range of 250-375 nm. acs.org For N-methylthiourea, a major absorption band is observed in the UV region. researchgate.net
Table 2: UV-Vis Absorption Data for Related Compounds
| Compound | Solvent | λmax (nm) | Reference |
| Platinum(II) complexes with substituted anilines | - | 250-375 | acs.org |
| N-methylthiourea | Dimethyl sulfoxide | UV region | researchgate.net |
This table provides a general range for the expected UV-Vis absorption of this compound based on analogous compounds.
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound (C₁₀H₁₅N) is 149.23 g/mol . nih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 149.
The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a fragment at m/z 134, and the loss of an isopropyl group (M-43) to give a fragment at m/z 106. The base peak in the mass spectrum of N-methylaniline is the molecular ion at m/z 107. nist.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment | m/z | Description |
| [C₁₀H₁₅N]⁺ | 149 | Molecular Ion (M⁺) |
| [C₉H₁₂N]⁺ | 134 | Loss of a methyl group (M-15) |
| [C₇H₈N]⁺ | 106 | Loss of an isopropyl group (M-43) |
This table is a prediction based on the structure of this compound and known fragmentation patterns of similar molecules.
Computational and Theoretical Studies of N Methyl 3 Propan 2 Yl Aniline
Electronic Structure and Molecular Properties from Quantum Chemistry
Quantum chemistry provides powerful tools to investigate the intrinsic properties of molecules. For N-methyl-3-(propan-2-yl)aniline, these methods can elucidate its three-dimensional structure, the distribution of electrons, and the nature of its chemical bonds.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. DFT calculations are routinely used to determine the ground state geometry of molecules, which corresponds to the most stable three-dimensional arrangement of its atoms.
Below is a representative table of calculated geometric parameters for the parent molecule, aniline (B41778), derived from DFT calculations, which serves as a baseline for understanding the geometry of its derivatives.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N Bond Length | ~1.40 |
| C-C (aromatic) Bond Length | ~1.39 - 1.40 |
| N-H Bond Length | ~1.01 |
| C-N-H Bond Angle | ~113° |
| H-N-H Bond Angle | ~112° |
Note: These are typical values from DFT calculations on aniline and may vary slightly depending on the level of theory.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO is the lowest energy empty orbital available to accept electrons (electrophile). youtube.com
In aniline, the amino group (-NH₂) significantly influences the frontier orbitals of the benzene (B151609) ring. researchgate.net The lone pair on the nitrogen atom mixes with the π-system of the ring, raising the energy of the HOMO and making the molecule more susceptible to electrophilic attack compared to benzene. This interaction also dictates the regioselectivity, as the HOMO has its largest coefficients on the ortho and para positions. byjus.com
For this compound, both the N-methyl and the 3-isopropyl groups are electron-donating. The N-methyl group, similar to the amino group's hydrogen, participates in raising the HOMO energy. The isopropyl group, through inductive effects and hyperconjugation, further donates electron density into the ring, which would also contribute to raising the HOMO energy level. Consequently, this compound is expected to be a highly activated system for electrophilic aromatic substitution. The HOMO-LUMO energy gap is a crucial parameter indicating chemical stability; a smaller gap generally implies higher reactivity.
The table below shows representative FMO energies for aniline, illustrating the effect of the amino group on the electronic properties of the benzene ring.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.42 |
| LUMO | 0.00 |
| HOMO-LUMO Gap | 5.42 |
Note: Values are for aniline and serve as a reference. The HOMO energy of this compound is expected to be higher (less negative), and the HOMO-LUMO gap likely smaller. researchgate.net
Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. ias.ac.in It is mapped onto the electron density surface, with colors indicating regions of negative potential (red, electron-rich) and positive potential (blue, electron-poor). The MEP is a valuable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions and electrophilic/nucleophilic attacks. nih.govmdpi.com
For substituted anilines, the MEP clearly shows the influence of the substituents. nih.gov The electron-donating amino group creates a region of significant negative potential above the aromatic ring, particularly at the ortho and para positions, making these sites attractive for electrophiles. researchgate.net In this compound, the combined electron-donating effects of the N-methyl and 3-isopropyl groups would further enhance the negative electrostatic potential on the aromatic ring. The most negative potential is expected to be localized on the nitrogen atom due to its lone pair, making it the primary site for protonation. The ortho and para positions relative to the amino group (positions 2, 4, and 6) will be significantly more electron-rich than the meta positions, guiding electrophiles to these locations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex molecular orbitals into a representation that aligns with classical Lewis structures (localized bonds and lone pairs). wikipedia.orgwisc.edu This method is particularly useful for quantifying delocalization effects, such as resonance and hyperconjugation, through the analysis of "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. rsc.orgaiu.edu
In aniline systems, a key interaction revealed by NBO analysis is the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding π* orbitals of the benzene ring (acceptor NBOs). This n → π* interaction corresponds to the resonance effect that makes the amino group ortho-, para-directing and activating. The energy associated with this interaction quantifies the stabilization provided by this electron delocalization. For this compound, NBO analysis would quantify this n → π* delocalization, as well as the hyperconjugative interactions from the C-H and C-C bonds of the isopropyl and methyl groups into the ring's π* orbitals, providing a quantitative measure of their electron-donating strength. researchgate.net
Theoretical Mechanistic Investigations
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves identifying intermediates and, crucially, characterizing the high-energy transition states that control the reaction rate.
Reaction Pathway Elucidation and Transition State Characterization
Theoretical studies can model the entire pathway of a chemical reaction, such as the electrophilic aromatic substitution on an aniline derivative. nih.govirjet.net By calculating the energy of the system as the electrophile approaches the aromatic ring, researchers can identify the formation of the sigma complex (also known as the Wheland intermediate). The structure of the transition state leading to this intermediate can be located, and its energy determines the activation barrier for the reaction.
For this compound, the N-methyl and 3-isopropyl groups are both activating and direct incoming electrophiles to the ortho and para positions. byjus.comijrar.org Computational studies would predict that the activation barriers for attack at the 2, 4, and 6 positions are significantly lower than for attack at the 5 position. The steric bulk of the isopropyl group at position 3 might slightly disfavor attack at the adjacent 2 and 4 positions compared to the 6 position, leading to a specific mixture of products.
Furthermore, theoretical investigations into the synthesis of N-alkylanilines, such as the N-methylation of aniline using methanol (B129727) over a catalyst, can provide insights into the reaction mechanism, helping to optimize reaction conditions for selective synthesis. rsc.org These studies model the adsorption of reactants on the catalyst surface, the bond-breaking and bond-forming steps, and the desorption of the product.
Computational Studies of Rearrangement Mechanisms
Computational methods are instrumental in elucidating complex reaction mechanisms, including molecular rearrangements. While specific studies on the rearrangement mechanisms of this compound were not found, research on related aniline systems provides valuable insights. For example, DFT calculations have been used to study the rearrangement of aniline clusters upon photoionization, revealing how intermolecular hydrogen bonding networks reorganize. researchgate.netconsensus.app In the context of synthetic chemistry, computational studies have detailed the mechanisms of catalyzed reactions, such as the dearomatizing annulation of esters with ylides, providing clarity on the stereoselectivity and regioselectivity of the process. nih.gov These computational approaches could be applied to investigate potential rearrangements in this compound, such as the Sommelet–Hauser or Claisen rearrangements, if appropriate substrates were designed.
Prediction and Correlation with Spectroscopic Data
Theoretical calculations are a cornerstone in the interpretation of experimental spectra, allowing for the assignment of spectral features to specific molecular motions or electronic transitions.
Calculated Vibrational Frequencies and Comparison with Experimental Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are widely used to compute these vibrational frequencies. Although a dedicated study correlating the calculated and experimental vibrational spectra for this compound is not available, numerous studies on aniline and its derivatives demonstrate the methodology. nist.gov Typically, the geometry of the molecule is first optimized, and then harmonic frequency calculations are performed. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and basis set deficiencies. For related molecules like 3-isopropylaniline (B1630885), experimental spectra are available which could serve as a benchmark for future computational studies. chemicalbook.com
A hypothetical table of calculated versus experimental vibrational frequencies for this compound, based on typical values for substituted anilines, is presented below.
Table 1: Hypothetical Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3450 | ~3430 |
| Aromatic C-H Stretch | ~3050 | ~3040 |
| Aliphatic C-H Stretch | ~2960 | ~2955 |
| C=C Aromatic Stretch | ~1600, ~1500 | ~1605, ~1510 |
| N-H Bend | ~1580 | ~1575 |
| CH₃ Bend | ~1450 | ~1445 |
Theoretical NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.netimist.maresearchgate.net This method has been shown to provide results that correlate well with experimental data for a wide range of organic molecules. researchgate.netnih.gov
For this compound, one would first optimize the molecular geometry and then perform GIAO calculations. youtube.comaps.org The accuracy of the prediction depends on the chosen functional and basis set. nih.gov While specific calculations for this molecule are not published, experimental ¹H NMR data for the closely related 3-isopropylaniline are available and show distinct signals for the aromatic, amine, and isopropyl protons. chemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical calculations for similar structures.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~2.8 | ~31 |
| N-H | ~3.6 | - |
| Isopropyl CH | ~2.8 | ~34 |
| Isopropyl CH₃ | ~1.2 | ~24 |
| Aromatic C-H (ortho) | ~6.5-6.7 | ~110-115 |
| Aromatic C-H (para) | ~6.6 | ~118 |
| Aromatic C-H (meta) | ~7.1 | ~129 |
| Aromatic C-N | - | ~149 |
Solvent Effects on Electronic Properties and Reactivity (e.g., IEF-PCM)
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. The Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is a widely used computational method to simulate these solvent effects. arxiv.orgnih.govq-chem.com This model treats the solvent as a polarizable continuum, which creates a reaction field that interacts with the solute molecule. researchgate.net
Studies on substituted anilines, such as p-nitroaniline, have shown that increasing solvent polarity leads to changes in electronic properties like the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This solvatochromic effect, the change in absorption spectra with solvent polarity, can be accurately modeled using time-dependent DFT (TD-DFT) combined with PCM. mdpi.comorientjchem.org For this compound, using the IEF-PCM model would allow for the prediction of how its electronic structure, and therefore its reactivity and UV-Vis spectrum, would change in solvents of varying dielectric constants. researchgate.net For example, a more polar solvent would be expected to stabilize charge-separated states, potentially lowering the energy of certain electronic transitions. researchgate.net
Non-Linear Optical Properties (NLO) Studies
Molecules with large non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net Computational chemistry plays a key role in the design and prediction of NLO materials. NLO properties, such as the first hyperpolarizability (β), arise from the non-linear response of a molecule's electron density to an applied electric field. Molecules with significant charge transfer characteristics often exhibit large NLO responses.
While specific NLO studies on this compound have not been reported, the general principles for substituted anilines apply. The aniline moiety acts as an electron-donating group. If a suitable electron-withdrawing group were present on the aromatic ring, the resulting "push-pull" system could exhibit significant NLO properties. DFT calculations are commonly employed to compute the hyperpolarizabilities of such molecules. indico.global The presence of the N-methyl and 3-isopropyl groups would modulate the electronic properties and could influence the NLO response, an effect that could be quantified through theoretical calculations.
Applications in Advanced Organic Synthesis and Materials Science
N-methyl-3-(propan-2-yl)aniline as a Building Block for Complex Molecules
The structural features of this compound, namely the secondary amine and the substituted aromatic ring, make it a valuable precursor for synthesizing intricate molecular frameworks.
Privileged heterocyclic scaffolds are core structures in many biologically active compounds. Anilines are fundamental building blocks for many of these systems. While specific literature on the use of this compound is emerging, its utility can be inferred from established synthetic routes.
Quinolines: Quinolines can be synthesized through various methods involving aniline (B41778) derivatives, such as the Combes, Conrad-Limpach, and Friedländer syntheses. In these reactions, an aniline condenses with a β-dicarbonyl compound or a related species. The presence of the N-methyl group in this compound would direct the cyclization and subsequent aromatization steps, while the 3-isopropyl group would influence the electronic properties and steric environment of the resulting quinoline (B57606) ring. For instance, in the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives, the initial step involves a Michael reaction with 2-quinolinone, an ambident nucleophile. nih.gov
Quinoxalines: Quinoxalines, or benzopyrazines, are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov Although this compound is not a direct precursor, its derivatives, such as the corresponding diamine, could be employed to create quinoxalines with specific substitution patterns. The synthesis of novel quinoxaline-3-propanamides has been explored for their potential as VEGFR-2 inhibitors. nih.gov These syntheses often start from substituted 1,2-phenylenediamines, which can be prepared from aniline precursors. nih.gov
Imidazoles: Imidazole (B134444) synthesis is highly versatile, with numerous methods available. rsc.orgresearchgate.netnih.gov One common approach is the Debus synthesis, which involves glyoxal, an aldehyde, and ammonia. nih.gov Modern variations often use substituted amines. This compound could be incorporated into imidazole structures through multi-component reactions or by constructing the ring from a substituted amidine or related intermediate derived from the parent aniline. rsc.org The resulting imidazoles would bear the N-methyl-3-isopropylphenyl group, which could modulate their physicochemical and biological properties.
The construction of spirocyclic systems, which contain two rings sharing a single atom, is a challenging area of organic synthesis. While the direct application of this compound in the synthesis of spirocycles is not extensively documented, aniline derivatives can be key components in reactions that form such structures, often through intramolecular cyclizations or cycloaddition reactions where the aniline nitrogen or the aromatic ring participates.
Aniline and its derivatives are well-known precursors to conducting polymers like polyaniline (PANI). The properties of these polymers can be finely tuned by introducing substituents onto the aniline monomer.
Polymers: The polymerization of N-methylaniline yields poly(N-methylaniline) (PNMA), a PANI derivative with increased solubility in organic solvents, which is advantageous for processing and film formation. mdpi.com However, this often comes at the cost of reduced electrical conductivity compared to the unsubstituted PANI. mdpi.com The introduction of a 3-isopropyl group, as in this compound, would further enhance solubility and influence the polymer's morphology. The steric bulk of the isopropyl group can affect the planarity of the polymer backbone, which in turn impacts electronic delocalization and conductivity. rsc.org These substituted polymers are promising for applications in chemical sensors due to their high sensitivity to analytes like moisture and ammonia. rsc.org
Table 1: Anticipated Properties of Polymers Derived from Aniline and its Derivatives
| Monomer | Polymer | Expected Solubility | Expected Conductivity | Potential Applications |
| Aniline | Polyaniline (PANI) | Low | High | Sensors, anti-corrosion coatings, electrodes |
| N-Methylaniline | Poly(N-methylaniline) (PNMA) | Moderate | Moderate | Soluble electrodes, processable films mdpi.com |
| This compound | Poly(this compound) | High | Lower | Highly sensitive chemical sensors, printable electronics rsc.org |
Functional Materials: The unique electronic and steric characteristics imparted by the N-methyl and 3-isopropyl groups make this compound a candidate for creating functional materials. These include materials for dye-sensitized solar cells, optical applications, and fine chemicals, where precise tuning of electronic energy levels (HOMO/LUMO) is crucial. rsc.orgrutgers.edu
Role in Ligand Design for Catalysis
The development of efficient and selective catalysts is paramount in modern chemistry. This compound is an excellent platform for designing N-containing ligands for transition metal catalysis.
Aniline derivatives are precursors to a wide array of ligands, including N-heterocyclic carbenes (NHCs), Schiff bases, and other multidentate ligands. The substituents on the aniline ring play a critical role in defining the steric and electronic properties of the resulting ligand and, consequently, the behavior of the metal complex.
Palladium and Copper Catalysis: N-alkyl anilines are pivotal in catalysis. researchgate.net Ligands derived from anilines are widely used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). rutgers.edu Novel, sterically bulky NHC ligands have been developed from aniline precursors, demonstrating high efficiency. rutgers.edu A ligand synthesized from this compound would feature significant steric hindrance around the metal center, which is often beneficial for catalytic activity. Bimetallic Pd-Cu catalysts have also shown synergistic effects in the N-methylation of anilines. researchgate.net
Cadmium and Zinc Complexes: N-containing ligands are also important in the coordination chemistry of cadmium and zinc. These complexes are studied for their potential in catalysis, sensing, and as models for biological systems. The specific electronic and steric profile of a ligand derived from this compound could lead to unique coordination geometries and reactivity with these metals.
The performance of a metal catalyst is intrinsically linked to the design of its ligands. The substituents on the this compound framework allow for a rational evaluation of their impact on catalysis.
Steric Effects: The isopropyl group at the meta-position provides significant steric bulk. In catalysis, this can be advantageous for promoting reductive elimination (the final step in many cross-coupling cycles) and for inducing selectivity (e.g., regioselectivity or enantioselectivity). For late transition metal olefin polymerization catalysts, bulky substituents are known to be crucial for producing high molecular weight polymers. mdpi.com
Electronic Effects: The N-methyl group is an electron-donating group, which increases the electron density on the ligand and, by extension, the metal center. This can enhance the metal's reactivity in oxidative addition steps. The interplay between the electron-donating N-methyl group and the sterically demanding 3-isopropyl group allows for fine-tuning of the catalytic cycle. Studies on iron(II) NHC complexes have shown that modifying side-groups can switch the excited state properties, highlighting the subtle balance that can be achieved through ligand design. lu.se
Table 2: Expected Influence of Ligands from this compound on Catalysis
| Catalytic Reaction | Expected Effect of Ligand | Rationale |
| Suzuki Coupling | Increased yield and selectivity | Steric bulk can promote reductive elimination and prevent side reactions. rutgers.edu |
| Buchwald-Hartwig Amination | High turnover number | Electron-donating nature enhances oxidative addition of aryl halides. rutgers.edu |
| Olefin Polymerization | Higher molecular weight polymer | Axial steric hindrance from the isopropyl group can slow chain termination. mdpi.com |
| C-H Activation | Enhanced reactivity and selectivity | The combination of steric and electronic properties can stabilize key catalytic intermediates. rutgers.edu |
Stereoselective Synthesis Applications
Stereoselective synthesis, a critical aspect of modern organic chemistry, focuses on the preferential formation of one stereoisomer over another. This control is paramount in the synthesis of pharmaceuticals and other bioactive molecules where specific stereochemistry is often linked to desired therapeutic effects.
Participation in Asymmetric Transformations
Asymmetric transformations involve the conversion of a prochiral substrate into a chiral product, leading to an excess of one enantiomer. These reactions often rely on chiral catalysts or auxiliaries to induce stereoselectivity. A thorough search of chemical literature reveals no specific instances where this compound has been employed as a ligand, catalyst, or substrate in a reported asymmetric transformation. While aniline derivatives are sometimes utilized as precursors to chiral ligands or as components in organocatalysis rsc.org, no such role has been documented for this particular compound.
Applications in Developing Chemical Probes and Tracers
Chemical probes and tracers are essential tools in chemical biology and materials science for visualizing, tracking, and quantifying biological processes or material properties. These molecules are often designed with specific functionalities, such as fluorescence or reactivity, to interact with their target. While some aniline derivatives have been explored as precursors for fluorescent probes and sensors, there is no available research demonstrating the use of this compound in the development of such chemical tools.
Q & A
Q. What are the standard synthesis protocols for N-methyl-3-(propan-2-yl)aniline?
Methodological Answer: The synthesis typically involves alkylation of a precursor aniline derivative. A common approach is the reaction of 3-(propan-2-yl)aniline with methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) under inert conditions. Solvents like toluene or dimethylformamide (DMF) are used, and the reaction is often refluxed for 6–12 hours . Purification is achieved via column chromatography or high-performance liquid chromatography (HPLC) to isolate the product. Industrial-scale synthesis may employ continuous flow reactors to optimize yield and reduce reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns and methyl/isopropyl group positions. Aromatic protons typically resonate between 6.5–7.5 ppm, while the N-methyl group appears as a singlet near 2.8–3.2 ppm .
- IR Spectroscopy : Stretching vibrations for the aromatic C=C (1450–1600 cm) and N-H (if present, 3300–3500 cm) are critical. The absence of N-H peaks confirms successful methylation .
- Mass Spectrometry (HRMS) : Provides molecular ion peaks ([M+H]) and fragmentation patterns to verify molecular formula and purity .
Q. How do substituents influence the compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer: The electron-donating isopropyl group at the 3-position and the N-methyl group deactivate the aromatic ring, directing electrophilic attacks to the para position. However, the steric bulk of the isopropyl group may hinder reactions at adjacent positions. For example, chlorination or nitration requires harsh conditions (e.g., Cl/FeCl at 80°C) due to reduced ring reactivity . Kinetic studies comparing substitution rates with analogs (e.g., 3-fluoro derivatives) can quantify electronic effects .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer: Single-crystal X-ray diffraction using programs like SHELXL ( ) provides definitive bond lengths and angles. For instance, discrepancies in the dihedral angle between the N-methyl group and the aromatic ring (reported as 15–25° in some studies) can be resolved by refining the structure against high-resolution data. Twinning or disorder, common in flexible substituents like isopropyl groups, requires careful modeling with SHELXL’s TWIN and PART commands . Data from multiple crystals should be aggregated to assess conformational variability .
Q. What methodologies elucidate the compound’s role in enzyme inhibition?
Methodological Answer:*
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzyme active sites. For example, the isopropyl group may occupy hydrophobic pockets in cytochrome P450 enzymes, while the N-methyl group minimizes hydrogen bonding .
- Kinetic Assays : Measure inhibition constants () using fluorogenic substrates. Competitive inhibition patterns (e.g., Lineweaver-Burk plots showing intersecting lines) suggest direct competition with the native substrate .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics, revealing enthalpy-driven interactions typical of aromatic stacking .
Q. How can conflicting data on substituent effects in related anilines be reconciled?
Methodological Answer:* Contradictions often arise from solvent polarity or measurement techniques. For example:
- pKa Variations : Reported pKa values for similar compounds (e.g., 4.4–5.2) may reflect solvent-dependent protonation equilibria. Use potentiometric titrations in standardized buffers (e.g., 0.1 M KCl) to ensure consistency .
- Reactivity Discrepancies : Steric effects in bulkier analogs (e.g., 2,6-diisopropyl derivatives) reduce reaction rates. Comparative studies under identical conditions (solvent, temperature) are essential. Data tables like the one below highlight trends:
| Compound | Substituents | Nitration Rate (rel. to aniline) |
|---|---|---|
| This compound | 3-isopropyl, N-methyl | 0.45 |
| 3-Fluoro-4-isopropylaniline | 3-isopropyl, 4-fluoro | 0.32 |
| 2,6-Diisopropylaniline | 2,6-diisopropyl | 0.18 |
Source: Adapted from
Q. What advanced techniques optimize synthetic yields while minimizing byproducts?
Methodological Answer:*
- DoE (Design of Experiments) : Multivariate analysis identifies optimal reaction parameters (e.g., temperature: 60–80°C, base equivalents: 1.2–1.5). Central composite designs reduce trial numbers by 40% .
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., imine byproducts) in real time, enabling prompt adjustments .
- Green Chemistry Approaches : Solvent-free microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
